molecular formula C19H19N B14233722 Quinoline, 2-(4-methylphenyl)-3-propyl- CAS No. 785815-32-9

Quinoline, 2-(4-methylphenyl)-3-propyl-

Cat. No.: B14233722
CAS No.: 785815-32-9
M. Wt: 261.4 g/mol
InChI Key: RTRBINSICOIOJP-UHFFFAOYSA-N
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Description

Quinoline, 2-(4-methylphenyl)-3-propyl- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a 4-methylphenyl group at the 2-position and a propyl group at the 3-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(4-methylphenyl)-3-propyl- typically involves the reaction of 2-aminobenzophenone with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with a carbonyl compound in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to cyclize aniline derivatives into quinoline structures .

Industrial Production Methods

Industrial production of Quinoline, 2-(4-methylphenyl)-3-propyl- often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(4-methylphenyl)-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 2-(4-methylphenyl)-3-propyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 2-(4-methylphenyl)-3-propyl- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-(4-methylphenyl)-3-propyl- is unique due to the specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both the 4-methylphenyl and propyl groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved efficacy in certain applications .

Properties

CAS No.

785815-32-9

Molecular Formula

C19H19N

Molecular Weight

261.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-propylquinoline

InChI

InChI=1S/C19H19N/c1-3-6-17-13-16-7-4-5-8-18(16)20-19(17)15-11-9-14(2)10-12-15/h4-5,7-13H,3,6H2,1-2H3

InChI Key

RTRBINSICOIOJP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC=CC=C2N=C1C3=CC=C(C=C3)C

Origin of Product

United States

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